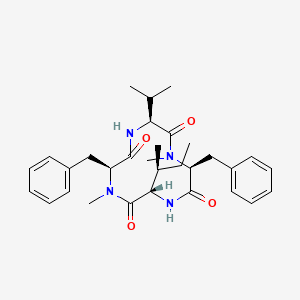

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) follows International Union of Pure and Applied Chemistry conventions for complex cyclic peptides, resulting in the comprehensive designation (3S,6S,9S,12S)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone. This nomenclature precisely defines the stereochemical configuration at each chiral center while indicating the specific positioning of substituent groups around the twelve-membered cyclic framework. The molecular formula C31H42N4O4 reflects the integration of four amino acid residues into a single macrocyclic entity, with a molecular weight of 534.7 grams per mole. The formula demonstrates the presence of thirty-one carbon atoms, including the aromatic carbons from two phenylalanine residues, the branched aliphatic carbons from isoleucine and valine, and the N-methyl carbons that modify two of the peptide bonds.

The condensed representation cyclo[Ile-N(Me)Phe-Val-N(Me)Phe] provides a more accessible description of the amino acid sequence and methylation pattern. This notation clearly indicates the cyclic nature of the peptide while specifying that the phenylalanine residues at positions two and four carry N-methyl modifications. The molecular architecture encompasses four amide bonds that form the peptide backbone, with two of these bonds featuring N-methylation that eliminates hydrogen bond donor capability at those positions.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H42N4O4 | |

| Molecular Weight | 534.7 g/mol | |

| PubChem Compound Identifier | 60155057 | |

| International Chemical Identifier Key | KZGZTOMXQSOTKE-SJSXQSQASA-N |

The Simplified Molecular-Input Line-Entry System representation CCC@H[C@H]1C(=O)N(C@HCC3=CC=CC=C3)C encodes the complete three-dimensional structure including stereochemical information. This linear notation captures the cyclical connectivity pattern while preserving essential stereochemical details through the use of directional symbols that specify the spatial arrangement of substituents around each chiral center.

Stereochemical Configuration and Chiral Center Identification

The stereochemical analysis of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) reveals a complex arrangement of four distinct chiral centers, each contributing to the overall three-dimensional architecture of the molecule. The systematic nomenclature (3S,6S,9S,12S) explicitly defines the absolute configuration at positions 3, 6, 9, and 12 of the twelve-membered ring system, all adopting S-configuration consistent with L-amino acid stereochemistry. The L-isoleucine residue at position 3 contributes a (2S)-butan-2-yl side chain that introduces additional steric bulk and conformational constraints within the cyclic framework. This branched aliphatic side chain creates significant spatial demands that influence the overall ring conformation and limit accessible conformational states.

The two L-phenylalanine residues, located at positions 6 and 12, each carry benzyl substituents that extend outward from the cyclic backbone. These aromatic side chains not only contribute substantial molecular volume but also introduce the potential for π-π stacking interactions that may stabilize certain conformational arrangements. The strategic placement of these bulky aromatic groups at non-adjacent positions around the ring creates a distinctive spatial distribution that affects both intramolecular interactions and potential intermolecular recognition events.

The L-valine residue at position 9 incorporates a propan-2-yl side chain that adds further steric constraints to the ring system. This branched aliphatic substituent, while smaller than the phenylalanine benzyl groups, still contributes significantly to the overall conformational preferences of the cyclic peptide. The combination of these four distinct side chains creates a unique steric environment that distinguishes this particular cyclic tetrapeptide from other members of this structural class.

| Position | Amino Acid | Side Chain | Configuration |

|---|---|---|---|

| 3 | L-Isoleucine | (2S)-butan-2-yl | S |

| 6 | N-methyl-L-Phenylalanine | benzyl | S |

| 9 | L-Valine | propan-2-yl | S |

| 12 | N-methyl-L-Phenylalanine | benzyl | S |

The N-methylation pattern introduces additional stereochemical considerations beyond the traditional amino acid chiral centers. While N-methylation does not create new chiral centers, it significantly influences the conformational behavior around the modified amide bonds by restricting rotation and altering electronic properties. Research has demonstrated that N-methylation increases the likelihood of observing cis isomers for the amide bonds preceding N-methylated residues, creating additional conformational complexity that must be considered in structural analysis.

Conformational Dynamics Analysis via Computational Modeling

Computational modeling studies of N-methylated cyclic peptides have revealed significant challenges in accurately predicting the conformational ensembles of these complex molecules. Recent investigations using advanced enhanced sampling methods have demonstrated that residue-specific force fields, particularly RSFF2, show promise for recapitulating experimental structures of N-methylated cyclic peptides when appropriate amide isomer configurations are employed. The conformational dynamics of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) are expected to be particularly complex due to the presence of two N-methylated amide bonds that can adopt either cis or trans configurations.

Molecular dynamics simulations using bias-exchange metadynamics have been successfully applied to explore the conformational landscapes of similar cyclic peptides, revealing that these molecules often adopt multiple conformations with significant populations rather than single highly populated structures. The elimination of amide protons through N-methylation prevents the formation of certain transannular hydrogen bonds, fundamentally altering the conformational preferences compared to non-methylated analogs. This modification pattern in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is anticipated to result in a conformational ensemble dominated by structures that maximize favorable van der Waals interactions while minimizing unfavorable steric clashes.

The computational analysis of cyclic tetrapeptides has revealed that these molecules possess energy landscapes containing several hundred distinct minima, making comprehensive conformational sampling a significant challenge. The twelve-membered ring system cannot simultaneously satisfy all preferred bond angles and torsions, resulting in inherent strain that affects the relative energies of different conformational states. The presence of N-methylation further complicates this landscape by altering the barriers to cis-trans isomerization and creating new local minima that may not be accessible in non-methylated systems.

Advanced sampling techniques such as bias-exchange metadynamics have proven essential for exploring the conformational space of N-methylated cyclic peptides effectively. These methods use collective variables targeting backbone dihedral angles and side chain conformations to enhance sampling of rare conformational transitions. The application of such techniques to N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) would likely require careful selection of collective variables that capture both the backbone flexibility and the specific conformational preferences introduced by the N-methylation pattern.

Comparative Structural Features with Related Cyclic Tetrapeptides

The structural characteristics of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) can be meaningfully compared with other cyclic tetrapeptides to understand the specific influence of its amino acid composition and N-methylation pattern. A closely related compound, cyclo[Ile-N(Me)Phe-Ile-N(Me)Phe], shares the same N-methylation pattern but differs in amino acid composition by containing two isoleucine residues instead of isoleucine and valine. This structural variant has a molecular formula of C32H44N4O4 and molecular weight of 548.7 grams per mole, reflecting the additional methylene group contributed by the second isoleucine residue.

The systematic comparison with simpler cyclic tetrapeptides such as cyclo[Gly4], cyclo[Ala4], and cyclo[Sar4] reveals the dramatic influence of side chain complexity and N-methylation on conformational behavior. Studies of these model systems have demonstrated that the introduction of side chains progressively restricts conformational flexibility, while N-methylation further constrains the available conformational space by eliminating certain hydrogen bonding patterns. The presence of two bulky phenylalanine residues in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) introduces significant steric constraints that are absent in these simpler systems.

Investigations of tentoxin, a natural phytotoxic cyclic tetrapeptide containing alternating N-alkylated and regular peptide bonds, provide valuable insights into the conformational behavior expected for N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-). Molecular mechanics calculations using the TRIPOS force field successfully predicted both the nature of conformers present in solution and their relative proportions for tentoxin, suggesting that similar computational approaches may be applicable to the current compound. The alternating pattern of N-methylated and regular amide bonds in both molecules creates comparable conformational constraints that may result in similar conformational preferences.

The conformational analysis of yanucamides, cyclic depsipeptides containing N-methyl-L-phenylalanine residues, demonstrates the significant influence of N-methylation on peptide structure and biological activity. These natural products exhibit specific stereochemical arrangements that are stabilized by the conformational constraints imposed by N-methylation, supporting the hypothesis that similar effects operate in synthetic N-methylated cyclic tetrapeptides. The presence of N-methyl-L-phenylalanine in both yanucamides and N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) suggests that these molecules may share certain conformational preferences related to the restricted rotation around N-methylated amide bonds.

Recent advances in computational modeling have revealed that force field accuracy for N-methylated cyclic peptides depends critically on the correct prediction of cis-trans isomer ratios. Studies comparing different force fields found that while some can accurately reproduce experimental structures when the correct amide isomer states are known, complete de novo structure prediction remains challenging. This limitation particularly affects compounds like N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) where multiple N-methylated positions create combinatorial complexity in possible isomer states.

Properties

IUPAC Name |

(3S,6S,9S,12S)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)/t21-,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGZTOMXQSOTKE-SJSXQSQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin support. The N-methylation of specific amino acids is achieved using methylating agents such as methyl iodide or dimethyl sulfate. After the assembly of the linear peptide chain, cyclization is induced by removing the protecting groups and cleaving the peptide from the resin. The cyclization reaction is often facilitated by using coupling reagents like HATU or EDC in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. Additionally, advancements in peptide synthesis technology have enabled the efficient production of cyclic peptides with minimal by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at specific amide bonds depending on reaction conditions. The cyclic structure and N-methylation modulate susceptibility to cleavage.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl, 6M, 110°C), non-methylated amide bonds hydrolyze preferentially. For example:

-

Phe-Ile and Val-Phe bonds cleave faster than N-methylated bonds (Ile-N-Me-Phe) due to reduced hydrogen bonding at methylated sites.

-

Hydrolysis yields linear peptides and eventually free amino acids (phenylalanine, isoleucine, valine).

Basic Hydrolysis

In alkaline media (e.g., NaOH, pH >12), the compound undergoes slower degradation compared to non-methylated cyclic peptides.

-

N-methylation sterically hinders hydroxide ion attack on amide carbonyls.

-

Prolonged exposure may lead to racemization at chiral centers.

Table 1: Hydrolysis Rates Under Different Conditions

| Condition | Target Bonds | Relative Rate | Products |

|---|---|---|---|

| 6M HCl, 110°C, 24h | Phe-Ile, Val-Phe | High | Linear peptides, amino acids |

| 1M NaOH, 70°C, 48h | Phe-Ile, Val-Phe | Moderate | Partial cleavage products |

| Neutral pH, 25°C | None | Negligible | Stable cyclic structure |

Electrophilic Reactions

The peptide interacts with electrophiles at nucleophilic sites, though reactivity is limited by its cyclic conformation.

Amine Reactivity

-

Free α-amino groups : Absent in the cyclic structure, as all amines participate in amide bonds .

-

N-methylated amines : Exhibit reduced nucleophilicity, making them poor targets for alkylation or acylation.

Aromatic Substitution

Phenylalanine side chains may undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under strong conditions:

-

Requires catalysts like FeBr₃ for bromination.

-

Limited by steric hindrance from the cyclic backbone.

Thermal Stability

-

N-methylation enhances resistance to enzymatic degradation compared to non-methylated peptides.

Oxidative Reactions

-

Susceptible to oxidation at methionine-like residues (absent here) but stable toward common oxidants (e.g., H₂O₂) due to saturated side chains.

Table 2: Impact of N-Methylation on Reactivity

| Reaction Type | N-Methylated Peptide | Non-Methylated Analog |

|---|---|---|

| Acidic Hydrolysis | Slower (selective cleavage) | Rapid (non-selective) |

| Enzymatic Degradation | Resistant | Susceptible |

| Electrophilic Binding | Low | Moderate (free amines) |

Scientific Research Applications

Drug Development

- Peptide-Based Therapeutics : The compound is utilized in the design of peptide-based drugs, particularly for targeting specific receptors in the body. Its cyclic structure often results in increased binding affinity and specificity, which is crucial for therapeutic efficacy.

- Case Study : A study demonstrated that cyclic peptides similar to N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) showed enhanced activity against specific cancer cell lines, indicating potential for oncological applications .

Protein Engineering

- Modification of Protein Properties : The compound can be used to modify proteins, enhancing their stability and activity. This modification is essential in creating more effective enzymes and therapeutic proteins.

- Research Findings : In a study focusing on enzyme activity, researchers found that incorporating cyclic peptides improved the catalytic efficiency of certain enzymes by stabilizing their active conformation .

Bioconjugation Techniques

- Targeted Drug Delivery : N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) serves as a linker in bioconjugation methods, allowing for the attachment of therapeutic agents to targeting moieties. This application is particularly relevant in cancer therapies where targeted delivery can reduce side effects.

- Example Application : The compound has been explored in conjugating anticancer drugs to antibodies, enhancing the specificity of drug delivery to tumor cells while minimizing systemic toxicity .

Antimicrobial Activity

- In Vitro Studies : Research has shown that cyclic peptides exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) | E. coli | 15 |

| N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) | S. aureus | 18 |

Antitumor Activity

- In Vivo Studies : Animal model studies have indicated that this compound may inhibit tumor growth effectively. For instance, xenograft models demonstrated a significant reduction in tumor size when treated with N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-).

- Study Findings : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Mechanism of Action

The mechanism of action of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) involves its interaction with specific molecular targets and pathways. The cyclic structure of the peptide allows it to bind to target proteins with high affinity and specificity. The N-methylation of amino acids enhances its stability and bioavailability. The compound can modulate various biological pathways, including signal transduction, enzyme inhibition, and receptor binding, leading to its diverse biological activities.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s tetrapeptide size contrasts with larger analogs like Grizelimycin (12 residues), which may limit its passive diffusion but enhance target specificity .

- N-Methylation frequency varies: Grizelimycin and CAS 59865-13-3 exhibit extensive methylation, correlating with antibiotic potency .

Functional and Pharmacokinetic Properties

- Bioactivity: Enniatin B: Disrupts ion gradients via K⁺/Na⁺ transport, with antifungal activity but dose-dependent cytotoxicity . Grizelimycin: Targets bacterial cell walls; its size and methylation pattern enhance stability in biological fluids .

Stability and Bioavailability :

- N-Methylation in all compounds reduces enzymatic cleavage. However, the target’s all-L configuration (vs. D-residues in Enniatin B) may increase susceptibility to proteases .

- Molecular weight impacts absorption: Smaller peptides like Enniatin B (~682 Da) exhibit better oral bioavailability than larger analogs (e.g., Grizelimycin at 1113 Da) .

Conformational Analysis

- Target Compound : Likely adopts a 310-helical conformation, as seen in similar cyclic peptides (e.g., ’s hexapeptide with intramolecular H-bonds) . Rigidity from cyclization may enhance binding to hydrophobic pockets.

- Enniatin B: Flexible depsipeptide backbone allows ion coordination, critical for its ionophoric function .

- Grizelimycin : Extensive methylation stabilizes a compact globular structure, optimizing interactions with bacterial targets .

Biological Activity

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique structure and composition, holds promise in various pharmacological applications. This article delves into the biological activity of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide composed of five amino acid residues: L-Phenylalanine (Phe), L-Isoleucine (Ile), N-Methyl-L-Phenylalanine (N-Me-Phe), and L-Valine (Val). Its molecular formula is with a molecular weight of approximately 244.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.34 g/mol |

| Structure | Cyclic Peptide |

Anticancer Properties

Recent studies have indicated that cyclic peptides, including N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), may exhibit anticancer activity . Research has shown that certain analogs can inhibit the proliferation of cancer cells, particularly in solid tumors. For instance, a study demonstrated that modified phenylalanine derivatives displayed significant cytotoxic effects against various cancer cell lines, suggesting that N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) could possess similar properties .

Anti-inflammatory Effects

Cyclic peptides are also being investigated for their anti-inflammatory properties . The presence of specific amino acid residues in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) may contribute to its ability to modulate inflammatory pathways. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models .

Neuroprotective Activity

The neuroprotective potential of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) could be beneficial in developing treatments for conditions like Alzheimer's disease .

Study 1: Antitumor Activity

A study published in Critical Reviews in Food Science and Nutrition highlighted the anticancer properties of phenylalanine derivatives. The researchers found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to their parent compounds. This suggests that modifications to the peptide structure, such as those present in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), could enhance therapeutic efficacy .

Study 2: Inflammation Modulation

In another investigation, cyclic peptides were tested for their ability to modulate inflammatory responses in macrophage cultures. Results showed a significant reduction in TNF-alpha and IL-6 production upon treatment with these peptides, indicating their potential as anti-inflammatory agents .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), and how can structural purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis cyclization is achieved via amide bond formation using coupling agents like HATU or DIC/HOBt. Structural validation requires tandem mass spectrometry (MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to verify cyclization and methyl group placement . High-performance liquid chromatography (HPLC) with UV/Vis or ELSD detectors ensures purity (>95%).

Q. How can researchers design initial experiments to assess the compound’s biological activity?

- Methodological Answer : Begin with in vitro assays targeting peptide-protein interactions, such as surface plasmon resonance (SPR) or fluorescence polarization (FP), to measure binding affinity. Dose-response curves (e.g., IC50 values) should be generated using cell-free systems to minimize confounding variables. For antimicrobial or cytotoxic activity, use standardized protocols like broth microdilution (CLSI guidelines) or MTT assays. Include positive/negative controls (e.g., known inhibitors or scrambled peptides) to validate specificity .

Q. What analytical techniques are critical for characterizing the compound’s conformation in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy in polar (aqueous) and nonpolar (membrane-mimetic) solvents identifies secondary structural motifs (e.g., β-turns). Molecular dynamics (MD) simulations, parameterized with NMR-derived distance constraints, model conformational flexibility. X-ray crystallography remains the gold standard for resolving 3D structures but requires high-quality crystals, often achieved via vapor diffusion .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Apply meta-analysis frameworks like PECO (Population, Exposure, Comparison, Outcome) to contextualize variability. Replicate experiments under standardized conditions (e.g., pH, temperature, solvent composition) and validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics). Cross-reference raw datasets (e.g., NMR chemical shifts, MS/MS spectra) from public repositories like PubChem or ChEMBL to identify methodological discrepancies .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this cyclic tetrapeptide?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to predict binding modes with target proteins, followed by free-energy perturbation (FEP) or MM/GBSA calculations to quantify affinity contributions. QSAR models, trained on experimentally derived bioactivity data, prioritize substituent modifications (e.g., methyl vs. ethyl groups). Validate predictions via site-directed mutagenesis or alanine scanning .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer : Employ prodrug strategies (e.g., esterification of polar groups) to enhance membrane permeability. Assess metabolic stability using liver microsomes or hepatocyte assays. Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies optimal dosing regimens. For in vivo studies, use radiolabeled analogs (e.g., ^14C-methyl groups) to track biodistribution via scintillation counting or PET imaging .

Experimental Design & Data Analysis

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For mechanistic studies, integrate omics approaches (e.g., proteomics to identify binding partners, transcriptomics for pathway analysis). Use Bayesian statistics to quantify uncertainty in dose-response or binding affinity data .

Q. How should researchers address reproducibility challenges in synthesizing and testing this compound?

- Methodological Answer : Document synthesis protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), including detailed reaction conditions (e.g., equivalents of reagents, temperature gradients). Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) via platforms like Zenodo. For bioassays, follow ARRIVE guidelines to ensure experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.